Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
Brand Name: Vulcanchem
CAS No.: 1063629-70-8
VCID: VC2648535
InChI: InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H
SMILES: COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br
Molecular Formula: C19H22BrFN2O2
Molecular Weight: 409.3 g/mol

Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide

CAS No.: 1063629-70-8

Cat. No.: VC2648535

Molecular Formula: C19H22BrFN2O2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide - 1063629-70-8

Specification

CAS No. 1063629-70-8
Molecular Formula C19H22BrFN2O2
Molecular Weight 409.3 g/mol
IUPAC Name methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide
Standard InChI InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H
Standard InChI Key HNFXRSPOJBZOMP-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br
Canonical SMILES COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br

Introduction

Chemical Structure and Properties

Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is a complex organic compound incorporating both piperazine and phenyl rings, making it a compound of interest in pharmaceutical chemistry. The presence of fluorine atom and hydrobromide salt suggests potential applications in medicinal chemistry, particularly in areas requiring specific biological activity.

Basic Chemical Information

The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Chemical Properties of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide

PropertyValue
CAS Number1063629-70-8
Molecular FormulaC19H22BrFN2O2
Molecular Weight409.3 g/mol
IUPAC Namemethyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide
Standard InChIInChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H
Standard InChIKeyHNFXRSPOJBZOMP-UHFFFAOYSA-N

The molecule contains several key structural elements that contribute to its chemical and potential biological properties:

  • A piperazine ring - a six-membered heterocyclic compound containing two nitrogen atoms

  • A fluorophenyl group - providing potential metabolic stability and enhanced membrane permeability

  • A phenyl group - offering additional binding potential through π-π interactions

  • A methyl acetate group - providing an ester functionality

  • A hydrobromide salt - enhancing solubility properties

Structural Significance and Chemical Reactivity

The compound belongs to the broader class of arylpiperazine derivatives, which have attracted considerable attention in medicinal chemistry. The piperazine ring forms the central scaffold of this molecule, providing a rigid structure with two nitrogen atoms that can participate in hydrogen bonding and serve as pharmacophores for receptor binding.

Structure-Function Relationships

The fluorine substituent on one of the phenyl rings is particularly noteworthy. Fluorine incorporation in medicinal chemistry serves several purposes:

  • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

  • Increased lipophilicity and membrane permeability

  • Altered electronic properties that may influence binding affinity to biological targets

  • Potential hydrogen bond acceptor capabilities

The 4-phenylpiperazine moiety is a common structural feature in many bioactive compounds, including antidepressants, antipsychotics, and analgesics. This structural element often contributes to interactions with various neurotransmitter receptors, particularly serotonergic and dopaminergic systems .

Related Compounds and Comparative Analysis

Comparing Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide with structurally similar compounds provides additional insights into its potential properties and applications.

Structural Analogues

Several related compounds share structural similarities:

  • 1-(4-Fluorophenyl)piperazine: This compound serves as a building block for various bioactive molecules. Derivatives obtained from this compound have shown antimicrobial activities .

  • 1-Bis(4-fluorophenyl)methyl piperazine: Also referred to as difluorobenzhydrylpiperazine, this compound is used in the synthesis of calcium channel blockers like flunarizine and lomerizine .

  • Citalopram Analogues: Structure-activity relationship studies of citalopram analogues provide insights into how modifications at different positions affect binding to the serotonin transporter (SERT) .

Table 2: Comparison of Related Piperazine Derivatives

CompoundKey Structural FeaturesReported Activities
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromideMethyl acetate group, fluorophenyl ring, phenylpiperazineLimited data on specific activities
1-(4-Fluorophenyl)piperazineSingle fluorophenyl ring attached to piperazineBuilding block for antimicrobial compounds
1-Bis(4-fluorophenyl)methyl piperazineTwo fluorophenyl rings linked to piperazine via methyl bridgeUsed in synthesis of calcium channel blockers
(4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanonePhenylpiperazine with quinoxaline moietyAntidepressant-like activity in animal models

Biological Activity and Pharmacological Profile

While specific data on the biological activity of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is limited, the pharmacological profile of similar compounds can provide valuable insights.

Pharmacokinetic Considerations

The presence of the fluorine atom on one of the phenyl rings potentially offers several pharmacokinetic advantages:

  • Enhanced metabolic stability

  • Improved membrane permeability

  • Potential to cross the blood-brain barrier, which is particularly relevant for CNS-active compounds

The hydrobromide salt formation likely improves water solubility while maintaining solid-state stability, which are important considerations for pharmaceutical development.

Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation:

  • Detailed Biological Activity Profiling: Comprehensive screening against various receptor panels, enzyme assays, and cellular models would help elucidate the compound's mechanism of action and potential therapeutic applications.

  • Structure-Activity Relationship Studies: Systematic modifications of the base structure could generate analogues with improved potency, selectivity, or pharmacokinetic properties.

  • Pharmaceutical Development: Studies on formulation, stability, and delivery systems would be necessary for any potential therapeutic application.

  • Toxicological Evaluation: Assessment of safety profile through in vitro and in vivo models would be essential for potential drug development.

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